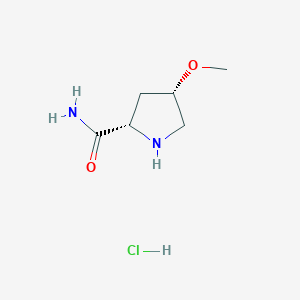

(2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride

Description

Chemical Identity and IUPAC Nomenclature

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide hydrochloride is a chiral pyrrolidine derivative characterized by its stereochemical configuration and functional group arrangement. The IUPAC name systematically describes its structure:

- Pyrrolidine backbone : A five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom.

- Stereochemistry : The (2S,4S) designation indicates the absolute configuration at the second and fourth carbon atoms, both bearing substituents.

- Substituents : A methoxy group (-OCH₃) at position 4 and a carboxamide group (-CONH₂) at position 2, with a hydrochloride salt counterion.

The molecular formula is C₆H₁₃ClN₂O₂ , and its molecular weight is 180.63 g/mol . The SMILES notation, CO[C@@H]1CNC@HC1.[H]Cl , encodes the stereochemistry and connectivity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃ClN₂O₂ |

| Molecular Weight | 180.63 g/mol |

| IUPAC Name | This compound |

| CAS Number | 796884-05-4 |

| SMILES | CO[C@@H]1CNC@HC1.[H]Cl |

Historical Context in Heterocyclic Compound Research

Pyrrolidine derivatives have been pivotal in heterocyclic chemistry since the 19th century, with milestones including:

- 1818 : Isolation of alloxan, an early heterocycle derived from uric acid.

- 20th-century advances : Development of pyrrolidine-based pharmaceuticals, such as the antihypertensive drug procyclidine.

- Modern applications : Over 59% of FDA-approved drugs contain nitrogen heterocycles, with pyrrolidine scaffolds contributing to antiviral, anticancer, and neurological agents.

This compound exemplifies the evolution of stereochemically defined heterocycles in drug discovery. Its synthesis builds on methodologies like asymmetric cyclization and chiral resolution , reflecting advancements in controlling stereochemistry for biological efficacy.

Significance of Stereochemical Configuration in Pyrrolidine Derivatives

The (2S,4S) configuration confers distinct structural and functional properties:

- Spatial Arrangement :

- Biological Relevance :

- Enzyme binding : The stereochemistry influences affinity for proteases and kinases, as seen in studies of related antiviral pyrrolidine carboxamides.

- Selectivity : Compared to its (2S,4R) diastereomer, the (2S,4S) form shows enhanced selectivity in inhibiting bacterial DNA gyrase, attributed to optimal spatial alignment with the enzyme’s active site.

Table 2: Stereochemical Comparison of Pyrrolidine Derivatives

- Synthetic Challenges :

- Achieving high enantiomeric purity requires chiral catalysts or chromatography, as demonstrated in the synthesis of this compound from (S)-pyrrolidine-2-carboxylic acid derivatives.

The interplay of stereochemistry and functional group positioning underscores its utility in designing targeted therapeutics, aligning with broader trends in precision medicine.

Properties

IUPAC Name |

(2S,4S)-4-methoxypyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-10-4-2-5(6(7)9)8-3-4;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H/t4-,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYDJDNKKYDCSY-FHAQVOQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](NC1)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-2-carboxylic acid and methanol.

Methoxylation: The pyrrolidine ring is methoxylated using methanol in the presence of a suitable catalyst.

Amidation: The methoxylated pyrrolidine is then subjected to amidation with an appropriate amine to introduce the carboxamide group.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity starting materials to minimize impurities.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

| Reaction Conditions | Reagents | Products |

|---|---|---|

| Acidic hydrolysis (HCl, H₂O) | Concentrated HCl, reflux | (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid + ammonium chloride |

| Basic hydrolysis (NaOH, H₂O) | 6M NaOH, 100°C | (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid + ammonia |

Hydrolysis kinetics depend on pH and temperature, with faster rates observed under strongly acidic conditions due to protonation of the amide group, enhancing electrophilicity.

Nucleophilic Substitution at Methoxy Group

The methoxy group at the fourth position can participate in nucleophilic substitutions under acidic or Lewis acid-catalyzed conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| SN2 substitution | H₂O, H⁺ (acidic), 80°C | (2S,4S)-4-hydroxypyrrolidine-2-carboxamide hydrochloride |

| Aminolysis | NH₃, AlCl₃ (catalyst), THF, 60°C | (2S,4S)-4-aminopyrrolidine-2-carboxamide hydrochloride |

Steric hindrance from the pyrrolidine ring and the (2S,4S) configuration influences substitution rates, favoring bulkier nucleophiles in polar aprotic solvents.

Acylation and Amidation

The carboxamide group can be modified via coupling reactions. Studies on analogous compounds highlight the role of coupling reagents in avoiding side reactions like cyclization.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Amide bond formation | EEDQ, DMF, 25°C | (2S,4S)-4-methoxypyrrolidine-2-carboxamide derivatives |

| TBTU, DIPEA, CH₂Cl₂, 0°C to RT | High-yield amidation without cyclization |

Key findings from related research:

-

EEDQ and TBTU effectively promote amidation without diketopiperazine formation .

-

BPC and PFTU are unsuitable, as they induce intramolecular cyclization under similar conditions .

Oxidation and Reduction

The pyrrolidine ring and functional groups exhibit redox activity under controlled conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ring oxidation | KMnO₄, H₂O, 25°C | Pyrrolidone derivative (via C-N bond oxidation) |

| Carboxamide reduction | LiAlH₄, THF, 0°C to RT | (2S,4S)-4-methoxy-2-(aminomethyl)pyrrolidine hydrochloride |

Reduction of the carboxamide to an amine requires stringent anhydrous conditions to prevent hydrolysis side reactions.

Cyclization and Side Reactions

Intramolecular cyclization is a competing pathway during derivatization. For example:

| Conditions | Reagents | Products |

|---|---|---|

| Prolonged heating in polar solvents | DMF, 80°C | Diketopiperazine (via amide cyclization) |

This side reaction is minimized by using low temperatures and fast-acting coupling agents like TBTU .

Scientific Research Applications

Pharmaceutical Development

(2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. Its chiral nature allows it to be utilized in the production of drugs that require specific stereochemistry for efficacy.

- Case Study : A study highlighted its role in synthesizing Dipeptidyl Peptidase IV (DPP IV) inhibitors, which are crucial in managing diabetes . The compound's structure facilitates the formation of potent inhibitors through strategic modifications.

Organic Synthesis

The compound is employed as a building block in organic chemistry for constructing more complex molecules. Its versatility enables chemists to introduce various functional groups through oxidation, reduction, and substitution reactions.

- Data Table: Common Reactions

| Reaction Type | Product Formed |

|---|---|

| Oxidation | (2S,4S)-4-hydroxypyrrolidine-2-carboxamide |

| Reduction | (2S,4S)-4-methoxypyrrolidine-2-amine |

| Substitution | Various substituted pyrrolidine derivatives |

Research has indicated potential biological activities associated with this compound, including interactions with biomolecules that may lead to therapeutic applications.

- Case Study : Investigations into its effects on cellular mechanisms have shown promise for developing treatments targeting specific diseases, such as cancer and viral infections .

Industrial Applications

In addition to its research applications, this compound is also utilized in the production of fine chemicals and as an intermediate in various industrial processes. Its chiral nature is advantageous for creating asymmetric syntheses that are essential in modern chemical manufacturing.

Mechanism of Action

The mechanism of action of (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

- Molecular Formula: C₈H₇Cl₂NO₂

- Molecular Weight : 220.05 g/mol

- Key Differences: The 4-position substituent is a hydroxyl (-OH) group instead of methoxy (-OCH₃). Stereochemistry at the 4-position is R instead of S, altering spatial interactions.

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

- Molecular Formula : C₅H₁₀ClFN₂O

- Molecular Weight : 168.60 g/mol

- Key Differences: A fluorine atom replaces the methoxy group at the 4-position. Fluorine’s electronegativity increases the compound’s polarity and may improve bioavailability.

4-(Dimethylamino)- and 4-(Trimethylammonium)- Substituted Analogs

- Examples: (2S,4S)-4-(Dimethylamino)pyrrolidine-2-carboxylic Acid Dihydrochloride (4·2HCl) (2S,4S)-4-(Trimethylammonium)pyrrolidine-2-carboxylic Acid Chloride Hydrochloride (6·2HCl)

- Key Differences: The dimethylamino (-N(CH₃)₂) and trimethylammonium (-N⁺(CH₃)₃) groups introduce basicity and permanent positive charges, respectively. These modifications significantly alter solubility and electrostatic interactions with biological targets. The carboxylic acid (-COOH) functional group (vs. carboxamide) increases acidity, affecting pH-dependent solubility .

Functional Group and Backbone Modifications

Methyl (2S,4S)-4-[(4-Chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate Hydrochloride

- Molecular Formula: C₁₆H₁₇Cl₂NO₃

- Molecular Weight : 342.22 g/mol

- Key Differences :

- A bulky 4-chloro-1-naphthyloxy group replaces the methoxy substituent, increasing lipophilicity and molecular weight.

- The methyl ester (-COOCH₃) at the 2-position (vs. carboxamide) renders this compound a prodrug or synthetic intermediate.

- Classified as an irritant, highlighting divergent safety profiles compared to carboxamide derivatives .

(2S,4S)-4-Fluoro-1-methylpyrrolidine-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₇H₁₃ClFNO₂

- Molecular Weight : 183.6 g/mol

- Key Differences: A methyl group at the 1-position introduces additional steric effects.

Stereochemical and Conformational Variations

(2S-4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine Hydrochloride

- Molecular Formula: C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- Key Differences :

- The 4-methoxy group is retained, but the 2-position features a methoxymethyl (-CH₂OCH₃) substituent instead of carboxamide.

- The 4R stereochemistry (vs. 4S) creates distinct conformational preferences, impacting receptor binding .

Biological Activity

(2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride is a chiral compound characterized by its unique stereochemistry and functional groups, which significantly influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential interactions with various molecular targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a methoxy group at the fourth position and a carboxamide group at the second position. Its specific stereochemical configuration contributes to its distinct chemical reactivity and biological properties.

| Property | Description |

|---|---|

| Molecular Formula | CHNO·HCl |

| Molecular Weight | 174.63 g/mol |

| Chirality | (2S,4S) |

| Functional Groups | Methoxy, Carboxamide |

Research indicates that (2S,4S)-4-methoxypyrrolidine-2-carboxamide may modulate enzyme activities or bind to specific receptors, influencing various physiological processes. Notably, it has shown potential as a blocker of voltage-gated sodium channels, which are crucial in pain signaling pathways. This interaction suggests its role in pain management and neuroprotection.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

- Enzyme Interaction : The compound has demonstrated selective binding to certain enzymes, indicating its potential as an inhibitor. For instance, it may inhibit the activity of sodium channels involved in neuronal signaling, thereby affecting pain perception and other neurological functions.

- Neuroprotective Effects : Preliminary studies suggest that (2S,4S)-4-methoxypyrrolidine-2-carboxamide could exert neuroprotective effects through modulation of neurotransmitter release and receptor activity. This is particularly relevant in conditions such as neuropathic pain and neurodegenerative diseases.

- Antitumor Activity : In vitro studies have indicated that compounds similar to (2S,4S)-4-methoxypyrrolidine-2-carboxamide may reduce intracellular glutamine levels, subsequently inhibiting tumor growth in various cancer cell lines .

Case Study 1: Pain Management

A study investigated the analgesic properties of (2S,4S)-4-methoxypyrrolidine-2-carboxamide in animal models of neuropathic pain. The results showed significant reductions in pain scores compared to control groups, suggesting its efficacy as a novel analgesic agent.

Case Study 2: Neuroprotection

Research conducted on the neuroprotective effects of this compound involved assessing its impact on neuronal cell viability under oxidative stress conditions. Results indicated that pre-treatment with (2S,4S)-4-methoxypyrrolidine-2-carboxamide significantly improved cell survival rates compared to untreated controls.

Comparative Analysis with Similar Compounds

The biological activity of (2S,4S)-4-methoxypyrrolidine-2-carboxamide can be contrasted with structurally similar compounds:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| (2S,4R)-4-methoxypyrrolidine-2-carboxamide | Diastereomer with different stereochemistry | Different pharmacological properties |

| (2R,4S)-4-methoxypyrrolidine-2-carboxamide | Another diastereomer | Potentially altered receptor interactions |

| (2R,4R)-4-methoxypyrrolidine-2-carboxamide | Enantiomer with opposite stereochemistry | Varies significantly in activity |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride with high stereochemical fidelity?

- Methodology : Utilize stereoselective methods such as asymmetric catalysis or chiral pool synthesis. For example, the methoxy group at the 4-position can be introduced via nucleophilic substitution on a pyrrolidine precursor, followed by carboxamide formation at the 2-position. Protect the amine group during synthesis to prevent racemization, as seen in similar pyrrolidine derivatives (e.g., methyl ester protection in ). Purification via recrystallization or chiral HPLC ensures enantiomeric purity (>98%, as in ).

Q. How can researchers confirm the stereochemistry of the 2S,4S configuration?

- Methodology : Use X-ray crystallography for definitive confirmation. Alternatively, analyze -NMR coupling constants (e.g., -values for vicinal protons on the pyrrolidine ring) and compare with known stereoisomers. Chiral HPLC retention times (as in ’s ≥95% purity protocols) or optical rotation measurements are also critical. Reference pharmacopeial standards (e.g., ) for validation workflows.

Q. What analytical techniques are recommended for purity assessment?

- Methodology :

- HPLC/LC-MS : Quantify impurities using reverse-phase columns (C18) with UV detection at 210–254 nm (≥98% purity thresholds; ).

- NMR : Detect residual solvents or diastereomers via - and -NMR ( ).

- Elemental Analysis : Verify molecular formula consistency (e.g., CHNO·HCl).

Advanced Research Questions

Q. How does the 4-methoxy group influence the compound’s conformational stability and solubility?

- Methodology : The methoxy group introduces steric and electronic effects, stabilizing specific ring puckering conformations (e.g., C-endo vs. C-exo). Compare with hydroxyl analogs ( ) using computational modeling (DFT) or NOE NMR. Solubility in aqueous buffers (e.g., PBS) can be tested via shake-flask methods, noting the hydrochloride salt’s hygroscopicity (storage at -20°C; ).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Batch Consistency : Ensure enantiomeric purity (e.g., via chiral HPLC; ) and exclude impurities like des-methyl byproducts.

- Assay Conditions : Standardize protocols (pH, temperature) to minimize variability. Cross-validate using orthogonal assays (e.g., SPR vs. cell-based assays).

- Structural Analog Comparison : Benchmark against 4-hydroxy or 4-fluoro derivatives ( ) to isolate substituent-specific effects.

Q. How can racemization during synthesis be minimized?

- Methodology :

- Low-Temperature Reactions : Conduct amide coupling at 0–4°C to reduce epimerization.

- Protecting Groups : Use acid-labile groups (e.g., Boc) for amine protection, as seen in benzyl-protected analogs ( ).

- In Situ Monitoring : Track enantiomeric ratios via inline chiral HPLC ( ).

Q. What role does the hydrochloride salt play in pharmacokinetic optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.